molecular formula C22H22ClN3 B12703631 9H,11H-Pyrazino(2,1-c)pyrrolo(1,2-a)(1,4)benzodiazepine, 12,13,14,14a-tetrahydro-13-((4-chlorophenyl)methyl)- CAS No. 144109-15-9

9H,11H-Pyrazino(2,1-c)pyrrolo(1,2-a)(1,4)benzodiazepine, 12,13,14,14a-tetrahydro-13-((4-chlorophenyl)methyl)-

Cat. No.: B12703631
CAS No.: 144109-15-9
M. Wt: 363.9 g/mol
InChI Key: DYOPDPNESZMMSU-UHFFFAOYSA-N
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Description

9H,11H-Pyrazino(2,1-c)pyrrolo(1,2-a)(1,4)benzodiazepine, 12,13,14,14a-tetrahydro-13-((4-chlorophenyl)methyl)- is a complex organic compound that belongs to the class of benzodiazepines. This compound is characterized by its unique structure, which includes a pyrazino and pyrrolo ring fused to a benzodiazepine core. The presence of a 4-chlorophenyl group adds to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H,11H-Pyrazino(2,1-c)pyrrolo(1,2-a)(1,4)benzodiazepine, 12,13,14,14a-tetrahydro-13-((4-chlorophenyl)methyl)- typically involves multi-step organic reactionsThe final step involves the addition of the 4-chlorophenyl group under specific reaction conditions, such as the use of a suitable catalyst and controlled temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions ensures the efficient production of the compound with high purity and yield .

Chemical Reactions Analysis

Types of Reactions

9H,11H-Pyrazino(2,1-c)pyrrolo(1,2-a)(1,4)benzodiazepine, 12,13,14,14a-tetrahydro-13-((4-chlorophenyl)methyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

9H,11H-Pyrazino(2,1-c)pyrrolo(1,2-a)(1,4)benzodiazepine, 12,13,14,14a-tetrahydro-13-((4-chlorophenyl)methyl)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9H,11H-Pyrazino(2,1-c)pyrrolo(1,2-a)(1,4)benzodiazepine, 12,13,14,14a-tetrahydro-13-((4-chlorophenyl)methyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 9H,11H-Pyrazino(2,1-c)pyrrolo(1,2-a)(1,4)benzodiazepin-11-one
  • 12,13,14,14a-tetrahydro-13-acetyl-9H,11H-Pyrazino(2,1-c)pyrrolo(1,2-a)(1,4)benzodiazepine

Uniqueness

The uniqueness of 9H,11H-Pyrazino(2,1-c)pyrrolo(1,2-a)(1,4)benzodiazepine, 12,13,14,14a-tetrahydro-13-((4-chlorophenyl)methyl)- lies in its specific structural features and the presence of the 4-chlorophenyl group

Properties

CAS No.

144109-15-9

Molecular Formula

C22H22ClN3

Molecular Weight

363.9 g/mol

IUPAC Name

9-[(4-chlorophenyl)methyl]-2,9,12-triazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),3,5,14,16-pentaene

InChI

InChI=1S/C22H22ClN3/c23-19-9-7-17(8-10-19)14-24-12-13-25-15-18-4-1-2-5-20(18)26-11-3-6-21(26)22(25)16-24/h1-11,22H,12-16H2

InChI Key

DYOPDPNESZMMSU-UHFFFAOYSA-N

Canonical SMILES

C1CN2CC3=CC=CC=C3N4C=CC=C4C2CN1CC5=CC=C(C=C5)Cl

Origin of Product

United States

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